2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C20H17BrN2O3S and its molecular weight is 445.33. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Research into 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo-substituted compounds, has shown potential in inhibiting retrovirus replication in cell culture. These studies highlight the interest in pyrimidine derivatives for their antiviral properties, suggesting a possible area of application for related compounds (Hocková et al., 2003).
Synthetic Methodologies
The development of catalyst-free, one-pot synthesis techniques for functionalized chromeno-pyrimidine derivatives underlines the ongoing research into efficient and eco-friendly synthetic routes for such compounds. These methodologies are relevant for the synthesis of diverse chromeno-pyrimidine derivatives, including those with potential pharmacological applications (Brahmachari & Nayek, 2017).
Antimicrobial Activity
Studies on novel chromeno[2,3-d]pyrimidine derivatives synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitriles have demonstrated pronounced antitubercular and antimicrobial activities. This indicates the potential utility of chromeno-pyrimidine derivatives in developing new antimicrobial agents (Kamdar et al., 2011).
Corrosion Inhibition
Research on pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments shows another dimension of application for pyrimidine derivatives, highlighting their potential utility in industrial applications related to corrosion protection (Soltani et al., 2015).
Chemosensor Development
The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives and their application as chemosensors, particularly for Hg2+ ions, showcase the potential of chromeno-pyrimidine derivatives in environmental monitoring and detection applications (Jamasbi et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of this compound is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This is particularly relevant in the context of cancer cells, where the inhibition of DNA repair mechanisms can lead to the death of the cancer cells .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione' involves the condensation of 5-bromo-2-methoxybenzaldehyde with ethyl acetoacetate to form 2-(5-bromo-2-methoxyphenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine carbonate and sulfur to yield the final product.", "Starting Materials": [ "5-bromo-2-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine carbonate", "sulfur" ], "Reaction": [ "Step 1: Condensation of 5-bromo-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(5-bromo-2-methoxyphenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate with guanidine carbonate in the presence of a solvent such as ethanol to form 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione.", "Step 3: Addition of sulfur to the reaction mixture to promote the formation of the final product." ] } | |
CAS No. |
931749-89-2 |
Molecular Formula |
C20H17BrN2O3S |
Molecular Weight |
445.33 |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H17BrN2O3S/c1-3-25-16-6-4-5-11-9-14-19(26-17(11)16)22-18(23-20(14)27)13-10-12(21)7-8-15(13)24-2/h4-8,10H,3,9H2,1-2H3,(H,22,23,27) |
InChI Key |
GPIUBAPCMZIANK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C=CC(=C4)Br)OC |
solubility |
not available |
Origin of Product |
United States |
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